4-(3-nitro-1H-pyrazol-1-yl)piperidine

Descripción

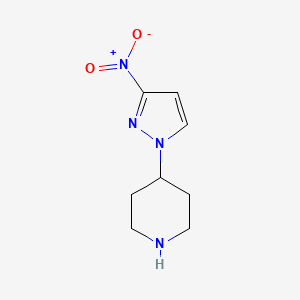

4-(3-Nitro-1H-pyrazol-1-yl)piperidine (CAS: 1247136-53-3) is a piperidine derivative featuring a nitro-substituted pyrazole ring at the 4-position of the piperidine scaffold. The compound’s molecular formula is C₈H₁₂N₄O₂, with a molar mass of 196.21 g/mol . This compound is of interest in medicinal chemistry and drug discovery, particularly in the design of receptor-targeted molecules .

Structure

2D Structure

Propiedades

IUPAC Name |

4-(3-nitropyrazol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2/c13-12(14)8-3-6-11(10-8)7-1-4-9-5-2-7/h3,6-7,9H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZASINRZAINZAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CC(=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(3-nitro-1H-pyrazol-1-yl)piperidine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound is characterized by the presence of a piperidine ring substituted with a 3-nitro-1H-pyrazole moiety. Its chemical structure can be represented as follows:

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that derivatives with electron-donating groups showed enhanced antimicrobial activity compared to those with electron-withdrawing groups like nitro .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-documented. The presence of the nitro group in this compound may influence its ability to modulate inflammatory pathways. In vivo studies have shown that certain pyrazole compounds can reduce inflammation markers in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Anticancer Properties

Recent research highlights the anticancer activity of pyrazole derivatives, including this compound. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including lung and colorectal cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : Pyrazole derivatives may inhibit specific enzymes involved in inflammatory responses or cancer progression.

- Modulation of Signaling Pathways : The compound may interact with cellular signaling pathways that regulate cell survival and apoptosis.

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial activity of various pyrazole derivatives, including this compound. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.01 to 0.05 mg/mL .

Research on Anti-inflammatory Effects

In an experimental model of inflammation induced by carrageenan, treatment with this compound resulted in a marked reduction in paw edema compared to control groups. This suggests its potential as an anti-inflammatory agent .

Data Tables

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that compounds containing the pyrazole scaffold, including 4-(3-nitro-1H-pyrazol-1-yl)piperidine, exhibit significant activity against various bacterial strains and fungi. The compound has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting their growth.

Central Nervous System Disorders

The compound has been investigated for its potential role in treating central nervous system disorders. Preliminary studies suggest that it may interact with neurotransmitter receptors, influencing pathways related to anxiety and depression. This interaction could lead to novel therapeutic approaches for managing these conditions .

Anti-inflammatory Properties

This compound has shown potential as an anti-inflammatory agent. Its structural features allow it to modulate inflammatory pathways, making it a candidate for further exploration in the treatment of inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step processes that can vary based on the desired purity levels and starting materials. Various derivatives have been synthesized to enhance its pharmacological properties, such as improving solubility and bioavailability.

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various pyrazole derivatives, this compound was tested against clinical isolates of E. coli and S. aureus. The compound demonstrated significant inhibitory activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Neuropharmacological Studies

A series of neuropharmacological assessments were conducted using animal models to evaluate the anxiolytic effects of this compound. Results indicated a reduction in anxiety-like behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Data Table: Summary of Applications

Comparación Con Compuestos Similares

Structural and Physico-Chemical Properties

The table below summarizes key structural and physico-chemical differences between 4-(3-nitro-1H-pyrazol-1-yl)piperidine and related piperidine-pyrazole derivatives:

Key Observations :

- Molecular Weight : The trifluoromethyl analog has the highest molar mass (219.21 g/mol) due to fluorine atoms, while the ethyl-substituted derivative is lighter (179.26 g/mol) .

- Acidity : The trifluoromethyl derivative’s predicted pKa (~9.78) suggests moderate basicity, whereas the nitro group may further lower the pKa of the target compound .

Therapeutic Potential

- Neurological Applications : Piperidine derivatives are explored as histamine H3 antagonists for Alzheimer’s disease (). The nitro group’s polarity may improve blood-brain barrier penetration compared to bulkier substituents .

- Antimicrobial Activity : Pyrazole-piperidine hybrids (e.g., thiazole derivatives in ) exhibit antimicrobial properties, though the nitro group’s impact on this activity remains unstudied .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-nitro-1H-pyrazol-1-yl)piperidine, and how can reaction conditions be systematically varied to improve yield?

- Methodological Answer : The synthesis of nitro-substituted piperidine derivatives typically involves nucleophilic substitution or acylation reactions. For example, acylation of piperidine scaffolds with nitro-pyrazole precursors under reflux in anhydrous solvents (e.g., dichloromethane or THF) can yield the target compound. Systematic optimization includes varying catalysts (e.g., DIPEA or triethylamine), reaction temperatures (25–80°C), and solvent polarity to enhance regioselectivity. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization improves purity . Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm yield via HPLC (≥98% purity threshold) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- 1H/13C NMR : Analyze proton environments near the nitro group (δ ~8.5–9.0 ppm for pyrazole protons) and piperidine ring protons (δ ~2.5–3.5 ppm). Coupling constants (J) help confirm stereochemistry .

- IR Spectroscopy : Identify NO2 asymmetric stretching (~1520 cm⁻¹) and C-N piperidine vibrations (~1250 cm⁻¹) .

- Mass Spectrometry (GC-MS/LC-MS) : Look for molecular ion peaks (e.g., [M+H]+ at m/z ~237) and fragmentation patterns (e.g., loss of NO2 or piperidine ring cleavage) .

Q. How does the compound’s stability under different storage conditions affect experimental reproducibility?

- Methodological Answer : Stability tests under ambient (25°C), refrigerated (4°C), and inert atmospheres (N2) are critical. Use accelerated degradation studies (40°C/75% RH for 4 weeks) to assess hygroscopicity and nitro-group decomposition. Monitor via HPLC for impurity profiles. Store in amber vials at –20°C under desiccant to prevent hydrolysis of the nitro group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions, and what discrepancies might arise between theoretical and experimental results?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model electron density around the nitro group and predict sites for electrophilic substitution. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or steric hindrance not accounted for in gas-phase models. Validate using Hammett substituent constants (σ) for nitro groups .

Q. What strategies resolve contradictions in spectroscopic data when confirming the structure of synthetic intermediates?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguous NOE effects or regiochemistry .

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., piperidine CH2 vs. pyrazole protons) .

- Isotopic Labeling : Track nitro-group behavior in 15N NMR or isotopic mass shifts .

Q. What are the challenges in elucidating the mechanism of action of this compound in biological systems, and how can in vitro assays be optimized?

- Methodological Answer : Challenges include nonspecific binding due to the nitro group’s electrophilicity. Use competitive binding assays (e.g., fluorescence polarization) with purified enzyme targets (e.g., kinases or phosphatases). Optimize assay buffers (e.g., pH 7.4 with 1 mM DTT to reduce nitro-group redox side reactions). Validate via siRNA knockdown or CRISPR-edited cell lines to isolate target effects .

Data Contradiction Analysis

Q. How should researchers address inconsistent bioactivity results across cell lines or animal models?

- Methodological Answer :

- Dose-Response Curves : Ensure consistent IC50 measurements across ≥3 biological replicates.

- Metabolic Stability : Test liver microsome stability (e.g., human vs. murine CYP450 isoforms) to identify species-specific degradation .

- Off-Target Screening : Use proteome-wide affinity pulldowns (e.g., thermal shift assays) to identify nonspecific interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.